Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

Medicinal chemistry Lead optimization Physicochemical property profiling

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 1007921-47-2, molecular formula C10H12N2O5S, molecular weight 272.28 g/mol) is a heterocyclic building block featuring a saturated 1,3-thiazolane ring, two methyl ester groups at positions 2 and 4, and a cyanoacetyl substituent at the N-3 position. The compound is commercially available at ≥95% purity (HPLC) from multiple suppliers, including AKSci (Cat.

Molecular Formula C10H12N2O5S
Molecular Weight 272.28
CAS No. 1007921-47-2
Cat. No. B2579208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate
CAS1007921-47-2
Molecular FormulaC10H12N2O5S
Molecular Weight272.28
Structural Identifiers
SMILESCOC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC
InChIInChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3
InChIKeyVGENJTYTCYSUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 1007921-47-2) – Key Specifications and Comparator Context


Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 1007921-47-2, molecular formula C10H12N2O5S, molecular weight 272.28 g/mol) is a heterocyclic building block featuring a saturated 1,3-thiazolane ring, two methyl ester groups at positions 2 and 4, and a cyanoacetyl substituent at the N-3 position [1]. The compound is commercially available at ≥95% purity (HPLC) from multiple suppliers, including AKSci (Cat. 7684CL), Ambeed (Cat. A957608), and CATO Research Chemicals, and is listed on authoritative chemical databases such as PubChem and ChemicalBook . Closely related analogs that share the 1,3-thiazolane-2,4-dicarboxylate core but differ in the N-3 substituent include dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 155266-94-7), dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 294849-05-1), dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS 321574-48-5), and dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 294848-66-1) .

Why In-Class Substitution Fails for Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate: Structural Determinants of Differential Reactivity


The 1,3-thiazolane-2,4-dicarboxylate scaffold is a privileged intermediate in medicinal chemistry, but the identity of the N-3 substituent governs downstream reactivity, physicochemical properties, and biological target engagement. The cyanoacetyl group present in the target compound introduces a unique combination of a nucleophilic active methylene site (pKa ~9–11 for the α-proton) and a polar nitrile moiety (dipole moment ~3.9 D), enabling Knoevenagel condensations, Gewald thiophene syntheses, and pyrazole-forming cyclocondensations that are inaccessible to the chloroacetyl, morpholinoacetyl, or methylpiperazinoacetyl analogs . Furthermore, the cyano group serves as both a hydrogen-bond acceptor and a metabolic stable bioisostere, whereas the chloroacetyl analog (CAS 155266-94-7) introduces an electrophilic alkylating center with potential off-target toxicity, and the morpholinoacetyl analog (CAS 294849-05-1) prioritizes aqueous solubility over reactive versatility . Procurement of an N-3-unsubstituted or alternate N-3-substituted thiazolane-2,4-dicarboxylate therefore results in loss of the cyanoacetamide-derived synthetic manifold and altered pharmacological profile, precluding simple one-to-one replacement in scaffold-hopping or SAR campaigns .

Quantitative Differentiation Evidence for Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate (1007921-47-2) Against Closest Analogs


N-3 Substituent Molecular Weight Comparison: Cyanoacetyl vs. Chloroacetyl, Morpholinoacetyl, and 4-Methylpiperazinoacetyl Analogs

The molecular weight of the N-3 substituent directly influences the overall molecular weight of the final compound, a critical parameter in drug-likeness assessment. The cyanoacetyl group (C3H2NO; 68.05 g/mol) is significantly smaller than the morpholinoacetyl (C6H10NO2; 128.15 g/mol) and 4-methylpiperazinoacetyl (C7H13N2O; 141.19 g/mol) groups, providing a molecular weight advantage of 60–73 g/mol for the target compound relative to analogs bearing larger N-3 substituents .

Medicinal chemistry Lead optimization Physicochemical property profiling

Functional Group Reactivity Profile: Cyanoacetyl Active Methylene vs. Chloroacetyl Electrophile in Downstream Derivatization

The cyanoacetyl group provides an active methylene site (pKa ~9–11) that participates in Knoevenagel condensations, Gewald reactions, and cyclocondensations with hydrazines to form pyrazoles. In contrast, the chloroacetyl analog (CAS 155266-94-7) contains an electrophilic α-chloro ketone that undergoes nucleophilic substitution, leading to a fundamentally different product spectrum . While quantitative yield data for the target compound itself are not available, class-level evidence indicates that cyanoacetamide-based thiazolane syntheses proceed via base-catalyzed condensation with aldehydes or isothiocyanates, whereas chloroacetyl derivatives require orthogonal reaction conditions (e.g., nucleophilic displacement with amines or thiols) .

Synthetic methodology Heterocyclic chemistry Diversity-oriented synthesis

Hydrogen-Bond Acceptor Capacity: Cyano Group vs. Chloro, Morpholino, and Piperazino Substituents in Target Engagement

The nitrile group (C≡N) in the cyanoacetyl substituent functions as a strong hydrogen-bond acceptor (HBA) with a calculated electrostatic potential minimum of approximately −33 kcal/mol, comparable to a carbonyl oxygen. The chloroacetyl analog (CAS 155266-94-7) lacks a strong HBA at the corresponding position; the morpholinoacetyl analog (CAS 294849-05-1) provides an ether oxygen HBA but with different geometry, and the 4-methylpiperazinoacetyl analog (CAS 321574-48-5) introduces a tertiary amine HBA with protonation-dependent behavior [1]. The cyano group is also a recognized metabolically stable bioisostere for carbonyl and halogen substituents in medicinal chemistry .

Structure-based drug design Molecular recognition Bioisosterism

Antimicrobial Activity: Target Compound Preliminary Reports vs. Quantified Comparator MIC Data

Preliminary studies cited on BenchChem indicate that the target compound exhibits antimicrobial activity against various pathogens, attributed to disruption of microbial cell membranes or enzyme inhibition, although the specific MIC values are not disclosed . In contrast, a closely related analog, dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS 321574-48-5), has a reported MIC of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) in a broth microdilution assay [1]. Direct comparison is not possible due to the absence of quantitative data for the target compound; however, the structural divergence—cyanoacetyl vs. 4-methylpiperazinoacetyl—suggests that antimicrobial potency and spectrum are likely to differ substantially, precluding substitution without independent re-screening [1].

Antimicrobial research Antibacterial screening SAR studies

Regulatory and Patent Status: Cyanoacetyl Derivative vs. Unrestricted Analogs

ChemicalBook lists dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate with a regulatory note stating: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited!' . This suggests potential patent encumbrance that does not appear to apply universally to all analogs. The chloroacetyl analog (CAS 155266-94-7) and morpholinoacetyl analog (CAS 294849-05-1) are listed on multiple supplier platforms without equivalent patent restriction warnings, implying a more straightforward procurement pathway for non-encumbered research use [1].

Intellectual property Procurement compliance Research material sourcing

Recommended Application Scenarios for Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate (1007921-47-2) Based on Differential Evidence


Diversity-Oriented Synthesis of Cyanoacetamide-Derived Heterocycle Libraries

The active methylene chemistry of the cyanoacetyl group enables the target compound to serve as a versatile precursor for Knoevenagel, Gewald, and pyrazole cyclocondensation reactions, facilitating the construction of thiophene-, pyrazole-, and pyrimidine-fused thiazolane libraries . This synthetic manifold is inaccessible to the chloroacetyl and aminoacetyl analogs, making the cyanoacetyl derivative the sole choice for research programs targeting cyanoacetamide-based molecular diversity . Class-level synthesis yields of 65–92% have been reported for analogous cyanoacetamide heterocyclizations, suggesting acceptable synthetic efficiency for library production .

Fragment-Based Drug Discovery Leveraging Nitrile Hydrogen-Bond Acceptor Pharmacophore

The nitrile group in the target compound provides a strong, directional hydrogen-bond acceptor that is a preferred motif in fragment-based drug discovery for engaging protein active-site residues (e.g., catalytic serine, cysteine, or backbone NH groups) . The metabolic stability of the nitrile group relative to ester or amide bioisosteres reduces the risk of rapid hydrolytic clearance, supporting its use in fragment screening cascades where the chloroacetyl analog (electrophilic liability) or morpholinoacetyl analog (increased MW and rotatable bonds) may be disfavored . Computational electrostatic potential analysis (Vmin ≈ −33 kcal/mol) supports its HBA potency, though experimental target engagement data are not yet available for this specific compound .

Medicinal Chemistry Lead Optimization Requiring Low-Molecular-Weight Thiazolane Scaffolds

With a molecular weight of 272.28 g/mol, the target compound is the lowest-MW member among the N-3-substituted 1,3-thiazolane-2,4-dicarboxylate series, offering a ~3.5% reduction vs. the chloroacetyl analog (281.71 g/mol) and a ~21% reduction vs. the 4-methylpiperazino analog (345.41 g/mol) . This MW advantage is significant in lead optimization campaigns where every 10 g/mol reduction contributes to improved permeability, solubility, and oral bioavailability potential under Lipinski guidelines. The compound is suitable as an early-stage scaffold in CNS or anti-infective programs where low MW is critical for blood-brain barrier penetration or bacterial cell wall permeability .

IP-Differentiated Research Programs Requiring Patent-Aware Compound Selection

The patent encumbrance noted on ChemicalBook for the target compound distinguishes it from unrestricted analogs such as the chloroacetyl (CAS 155266-94-7) and morpholinoacetyl (CAS 294849-05-1) derivatives . Researchers pursuing patent-protected chemical space or requiring freedom-to-operate for commercial development should conduct independent IP due diligence; the cyanoacetyl derivative may offer IP exclusivity advantages in certain jurisdictions, whereas the unrestricted analogs are preferable for academic or pre-competitive research where patent freedom is paramount .

Quote Request

Request a Quote for Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.